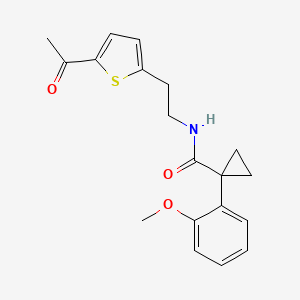
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H21NO3S and its molecular weight is 343.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by relevant research findings and data.
Structural Overview
The compound features a cyclopropane ring, an acylamide functional group, and aromatic substituents, specifically a thiophene derivative and a methoxy-substituted phenyl group. These structural elements contribute to its unique chemical properties and potential pharmacological applications.
Molecular Structure
- Molecular Formula : C16H17N1O2S1
- Key Functional Groups :
- Cyclopropane
- Acylamide
- Thiophene
- Methoxyphenyl
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:
- Formation of the cyclopropane ring.
- Introduction of the acylamide functionality.
- Substitution reactions to incorporate the thiophene and methoxy groups.
Biological Activity
Preliminary studies indicate that this compound may exhibit various biological activities, particularly in pharmacology. Compounds with similar structures have shown promise in the following areas:
- Anticancer Activity : Compounds featuring thiophene moieties have been linked to anticancer properties due to their ability to interact with cellular pathways involved in tumor growth.
- Anti-inflammatory Effects : The presence of methoxy groups may enhance anti-inflammatory activity by modulating inflammatory mediators.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into the unique biological activity of this compound. The following table summarizes key features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Acetylthiophene | Contains thiophene and acetyl group | Simpler structure, lacks cyclopropane |
| N-(2-Ethoxyphenyl)cyclopropanecarboxamide | Cyclopropane and phenolic substituent | Different substituent on nitrogen |
| 1-Methoxy-2-naphthamide | Contains naphthalene instead of phenol | Larger aromatic system with different reactivity |
Research Findings and Case Studies
Recent studies have explored the interaction of similar compounds with biological targets such as enzymes and receptors. For instance, research has demonstrated that derivatives of cyclopropane can effectively modulate receptor activity, indicating that this compound may also possess similar capabilities.
- Study on Anticancer Properties : A study published in Pharmaceutical Research highlighted that compounds with thiophene rings exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .
- Inflammation Modulation : Research indicated that methoxy-substituted phenolic compounds could inhibit pro-inflammatory cytokines, which aligns with the expected activity of this compound .
- Antimicrobial Efficacy : A comparative analysis showed that similar compounds displayed broad-spectrum antimicrobial activity, supporting further investigation into the potential use of this compound against resistant bacterial strains .
Eigenschaften
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-13(21)17-8-7-14(24-17)9-12-20-18(22)19(10-11-19)15-5-3-4-6-16(15)23-2/h3-8H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFCVWVGWOXMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














